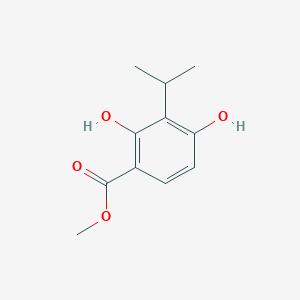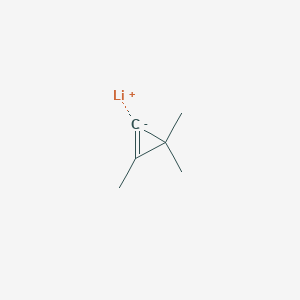
lithium;1,3,3-trimethylcyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1,3,3-trimethylcyclopropene is a compound that combines the properties of lithium, an alkali metal, with 1,3,3-trimethylcyclopropene, a cyclopropene derivative. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3,3-trimethylcyclopropene typically involves the reaction of 1,3,3-trimethylcyclopropene with a lithium reagent. One common method is the reaction of 1,3,3-trimethylcyclopropene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Lithium;1,3,3-trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.
Substitution: The lithium atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different cyclopropane derivatives.
科学研究应用
Lithium;1,3,3-trimethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which lithium;1,3,3-trimethylcyclopropene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can mimic magnesium ions in biological systems, affecting various enzymatic pathways and cellular processes. The cyclopropene moiety can undergo reactions that modify the structure and function of target molecules.
相似化合物的比较
Similar Compounds
1,3,3-Trimethylcyclopropene: The parent compound without the lithium ion.
Cyclopropene Derivatives: Other cyclopropene compounds with different substituents.
Lithium Compounds: Other lithium-containing compounds used in similar applications.
Uniqueness
Lithium;1,3,3-trimethylcyclopropene is unique due to the combination of lithium’s reactivity and the structural properties of 1,3,3-trimethylcyclopropene. This combination allows for unique reactivity and applications that are not possible with either component alone.
属性
CAS 编号 |
63243-50-5 |
|---|---|
分子式 |
C6H9Li |
分子量 |
88.1 g/mol |
IUPAC 名称 |
lithium;1,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9.Li/c1-5-4-6(5,2)3;/h1-3H3;/q-1;+1 |
InChI 键 |
QVTZSARJCKPNEL-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=[C-]C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


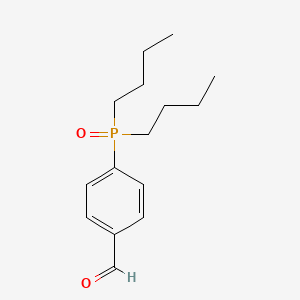
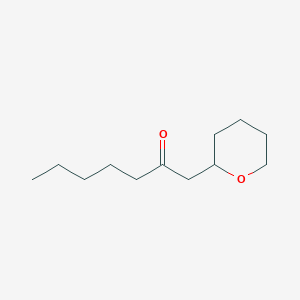
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
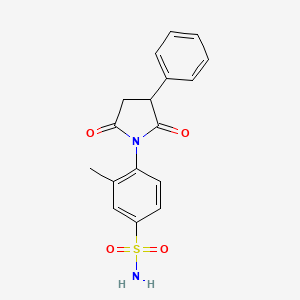
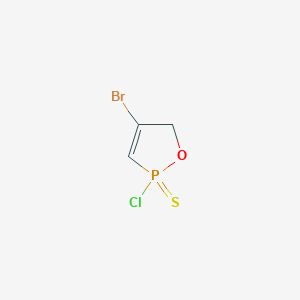
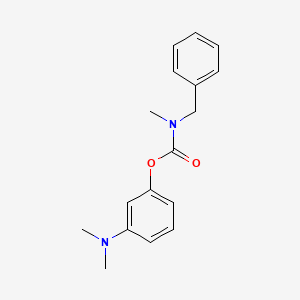
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
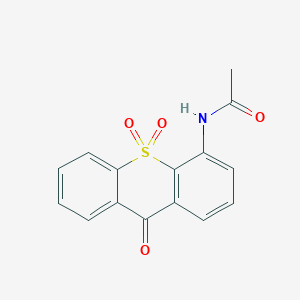
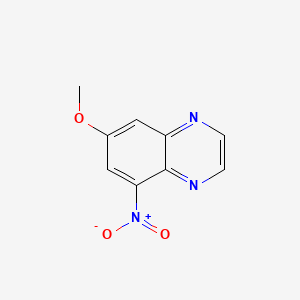
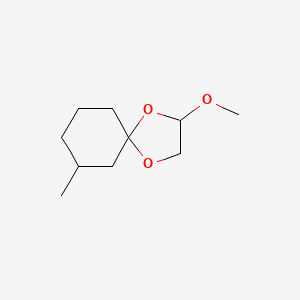
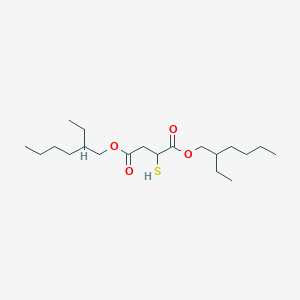
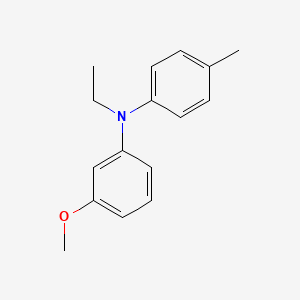
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
